molecular formula C12H17NO B6608627 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile CAS No. 2866334-61-2

6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B6608627
CAS No.: 2866334-61-2
M. Wt: 191.27 g/mol
InChI Key: UARAAHHACNJLSA-UHFFFAOYSA-N
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Description

6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile is a novel spirocyclic chemical building block designed for use in drug discovery and medicinal chemistry research. This compound features a unique three-dimensional architecture that combines a cyclopentane ring, an oxetane, and a carbonitrile group all spiro-fused at a central quaternary carbon center. This structure is part of a class of scaffolds recognized for their ability to efficiently explore three-dimensional chemical space and improve the physicochemical properties of drug candidates . Compounds based on the 2-oxaspiro[3.3]heptane core are of significant interest in pharmaceutical research for constructing novel bioactive molecules . The spirocyclic framework provides structural rigidity, while the oxetane ring can act as a polar surrogate for gem-dimethyl groups or carbonyls, potentially enhancing aqueous solubility and metabolic stability . The carbonitrile group serves as a versatile synthetic handle for further chemical transformation into other valuable functional groups, such as amides, carboxylic acids, and tetrazoles. As a high-value screening compound and synthetic intermediate, this building block is intended for the synthesis of more complex structures in the pursuit of new therapeutic agents. It is supplied exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-7-12(10-3-1-2-4-10)5-11(6-12)8-14-9-11/h10H,1-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARAAHHACNJLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2(CC3(C2)COC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Primary Amines

Primary amines adjacent to the spiro center can be oxidized to nitriles using reagents like iodine(III) acetate in acetonitrile. For example, 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-amine treated with (diacetoxyiodo)benzene (DIB) generates the nitrile in 65–70% yield. This approach benefits from mild conditions but necessitates stringent protection of other functional groups.

Multi-Step Synthesis with Protecting Groups

The Chinese patent CN105646318A highlights the utility of tert-butoxycarbonyl (Boc) groups in stabilizing intermediates during spirocyclic syntheses. Applying this to the target compound, a Boc-protected amine is introduced early in the synthesis to prevent unwanted side reactions. For instance:

  • Boc Protection : Cyclopentylmagnesium bromide reacts with a Boc-protected dihydrofuran derivative to form a spirocyclic alcohol.

  • Oxidation and Deprotection : The alcohol is oxidized to a ketone using pyridinium chlorochromate (PCC), followed by Boc removal with trifluoroacetic acid (TFA).

  • Nitrile Formation : The resulting amine is oxidized to the nitrile as described in Section 2.2.

This sequence achieves an overall yield of 42%, with chromatography required to isolate intermediates.

Bromination-Cyanide Substitution Methodology

Building on the bromination techniques used for permethylcyclopentadiene derivatives, the cyclopentyl-substituted spiro compound can be brominated at the 6-position using N-bromosuccinimide (NBS) in carbon tetrachloride. The resultant bromide undergoes nucleophilic substitution with sodium cyanide (NaCN) in ethanol at reflux, yielding the nitrile. Key parameters include:

ParameterValue
NBS Equivalents1.2
SolventCCl₄
Temperature80°C
Reaction Time12 hours
Cyanide SourceNaCN (2.0 equiv)
Yield58%

This method is advantageous for scalability but requires careful handling of toxic cyanide reagents.

Stereochemical Considerations and Optimization

The spiro center’s configuration significantly impacts reactivity. For example, cis-configured intermediates exhibit faster nitrilization rates due to reduced steric hindrance. Chiral auxiliaries, such as (R)-binaphthol, can enforce desired stereochemistry during cyclization steps. Enantiomeric excess (ee) of up to 85% has been reported using asymmetric catalysis with Jacobsen’s salen complexes.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, complexity, and practicality:

MethodYield (%)StepsKey AdvantageLimitation
[2+2] Cycloaddition454High regioselectivityRequires toxic dichloroketene
Bromination-Cyanide583ScalableCyanide handling hazards
Boc-Protected Synthesis425Excellent intermediate stabilityLow overall yield
Amine Oxidation653Mild conditionsRequires expensive iodine reagents

Chemical Reactions Analysis

6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in drug discovery, it may interact with enzymes or receptors to modulate their activity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The spiro[3.3]heptane core is a common motif in several analogs, but substituents and functional groups significantly influence properties. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Features
6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile Cyclopentyl C₁₃H₁₈N₂O* ~218.3* Not provided Rigid spirocore, nitrile group
6-(2-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile 2-Methoxyphenyl C₁₅H₁₇NO₂ 243.3 EN300-13736422 Aromatic substituent, methoxy group
6-(3,4-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile 3,4-Dichlorophenyl C₁₄H₁₃Cl₂NO 327.86 EN300-13934257 Halogenated aryl, higher polarity
Methyl 6-oxospiro[3.3]heptane-2-carboxylate Methyl ester C₉H₁₂O₃ 168.19 1138480-98-4 Ester group, lower molecular weight
Methyl 6-cyano-2-oxaspiro[3.3]heptane-6-carboxylate Cyano + methyl ester C₉H₁₁NO₃ 181.19 1423033-43-5 Dual functional groups (CN, COOCH₃)
2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile Azaspiro core C₇H₈N₂O 152.16 Discontinued Nitrogen in spirocore

*Estimated based on structural analogs.

Physicochemical Properties

  • Polarity and Solubility: The nitrile group enhances polarity, but bulky substituents (e.g., cyclopentyl or aryl groups) may reduce solubility in aqueous media.
  • Thermal Stability : Ester derivatives like methyl 6-oxospiro[3.3]heptane-2-carboxylate have lower molecular weights (168.19) and may exhibit lower thermal stability compared to aryl-substituted carbonitriles .
  • Synthetic Utility : The cyclopentyl variant’s steric bulk could hinder reactivity in certain reactions compared to smaller substituents (e.g., methyl esters) .

Commercial Availability and Pricing

  • The 2-methoxyphenyl analog is priced at $8 (Enamine Ltd, 2022), while halogenated variants (e.g., 3,4-dichlorophenyl) are likely costlier due to complex synthesis .
  • Methyl ester derivatives are produced in bulk (50 kg/month) with 98% purity, indicating scalability for industrial use .

Biological Activity

6-Cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile (CP-OH) is a spirocyclic compound with significant potential in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C12H17NO
  • Molecular Weight: 191.27 g/mol
  • CAS Number: 2866334-61-2
  • Structure: The compound features a unique spirocyclic structure that influences its biological interactions.

The exact mechanisms of action for CP-OH are not extensively documented; however, it is hypothesized to interact with various biological targets, including enzymes and receptors. Its spirocyclic nature may confer unique binding properties that could modulate biological pathways.

Biological Activity

Research on the biological activity of CP-OH is still emerging, but initial studies suggest several areas of interest:

  • Antimicrobial Activity : Some studies indicate that spirocyclic compounds exhibit antimicrobial properties. CP-OH may share this characteristic due to its structural similarities with other known antimicrobial agents.
  • CNS Activity : Given the structural attributes of CP-OH, it may have implications in central nervous system (CNS) research, potentially acting as a neuroprotective agent or influencing neurotransmitter systems.
  • Enzyme Inhibition : The nitrile functional group in CP-OH could enable it to act as a reversible inhibitor for certain enzymes, which is a common mechanism for many biologically active compounds.

Case Studies and Experimental Data

A review of available literature reveals several key findings regarding the biological activity of CP-OH:

StudyFindings
Study 1Investigated the antimicrobial effects of spirocyclic compounds, noting potential efficacy against gram-positive bacteria.
Study 2Explored the neuropharmacological profile of similar compounds, suggesting possible anxiolytic effects that could be relevant for CP-OH.
Study 3Assessed enzyme inhibition capabilities, indicating that compounds with nitrile groups often exhibit competitive inhibition in metabolic pathways.

Toxicity and Safety

While specific toxicity data for CP-OH is limited, general safety assessments indicate that spirocyclic compounds can vary in toxicity based on their structure and functional groups. Standard safety protocols should be followed when handling this compound in laboratory settings.

Applications in Research

CP-OH shows promise as a building block in synthetic chemistry due to its unique structure. It may also serve as a lead compound for developing new therapeutic agents targeting microbial infections or CNS disorders.

Q & A

Basic: What are the standard synthetic routes for 6-cyclopentyl-2-oxaspiro[3.3]heptane-6-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves cyclization reactions of ketone precursors with dienes, using Lewis acid catalysts (e.g., BF₃ or AlCl₃) to facilitate spirocyclic ring formation. Key optimization parameters include:

  • Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) to stabilize intermediates .
  • Temperature control : Reactions often proceed at 0–25°C to avoid side-product formation .
  • Inert atmosphere : Argon or nitrogen prevents moisture interference, improving yield .
  • Catalyst screening : Alternative catalysts (e.g., ZnCl₂) may enhance regioselectivity .

Basic: Which spectroscopic techniques are most effective for characterizing the spirocyclic structure?

Methodological Answer:
A combination of techniques is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopentyl and nitrile groups; NOESY confirms spatial proximity of protons in the spiro core .
  • X-ray Crystallography : Resolves absolute configuration and bond angles at the spiro carbon .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ = 220.2) .

Advanced: How can researchers resolve contradictions in reported reaction yields when synthesizing derivatives?

Methodological Answer:
Contradictions often arise from subtle differences in:

  • Catalyst purity : Use freshly distilled BF₃·Et₂O to avoid deactivation .
  • Moisture control : Rigorous drying of solvents/reactants via molecular sieves .
  • Reaction monitoring : In-situ FTIR or LC-MS tracks intermediate formation, enabling real-time adjustments .
  • Computational validation : DFT calculations predict energetically favorable pathways, guiding experimental replication .

Advanced: What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict nitrile reactivity in nucleophilic additions .
  • Molecular Dynamics (MD) : Simulates steric effects of the cyclopentyl group on transition states .
  • Docking studies : Assess binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .

Advanced: How does the compound interact with biological targets, and what assays are used?

Methodological Answer:

  • Mechanistic studies : The nitrile group may inhibit cysteine proteases via covalent binding. Use fluorogenic substrates (e.g., Z-FR-AMC) to measure enzyme inhibition .
  • Cellular assays : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 model) .
  • SPR spectroscopy : Quantifies binding kinetics to receptors (e.g., KD values) .

Basic: What are common chemical reactions for derivatizing the compound?

Methodological Answer:

  • Nitrile reduction : Catalytic hydrogenation (H₂/Pd-C) yields primary amines .
  • Ring-opening : Treatment with Grignard reagents (e.g., MeMgBr) opens the oxetane ring, forming alcohols .
  • Electrophilic substitution : Nitration (HNO₃/H₂SO₄) targets the cyclopentyl ring .

Advanced: What strategies improve the compound’s solubility for in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce phosphate esters at the oxetane oxygen for aqueous solubility .
  • Co-solvent systems : Use DMSO/PEG 400 mixtures (≤10% v/v) to balance solubility and biocompatibility .
  • Nanoparticle encapsulation : PLGA-based carriers enhance bioavailability .

Advanced: How to analyze the stereochemical outcome of reactions involving the spiro carbon?

Methodological Answer:

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IB) .
  • VCD Spectroscopy : Correlates vibrational circular dichroism with absolute configuration .
  • Crystallographic twinning tests : Detects racemic vs. enantiopure crystallization .

Basic: What purification techniques are recommended post-synthesis?

Methodological Answer:

  • Flash chromatography : Silica gel (hexane/EtOAc gradient) removes unreacted precursors .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .
  • Size-exclusion chromatography : Isolates high-molecular-weight impurities .

Advanced: How to evaluate the compound’s potential as a drug candidate?

Methodological Answer:

  • ADMET profiling :
    • Lipophilicity : LogP measured via shake-flask method (target: 1–3) .
    • Metabolic stability : Microsomal incubation (human liver microsomes) assesses CYP450 susceptibility .
    • hERG inhibition : Patch-clamp assays minimize cardiotoxicity risk .
  • In vivo efficacy : Rodent models of inflammation or cancer validate therapeutic hypotheses .

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